molecular formula C16H12O3 B14310348 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one CAS No. 114564-42-0

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one

Cat. No.: B14310348
CAS No.: 114564-42-0
M. Wt: 252.26 g/mol
InChI Key: KEOMSZHQAOYWPD-UHFFFAOYSA-N
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Description

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring substituted with benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of benzyl and phenyl-substituted precursors under specific conditions. One common method involves the use of benzyl chloride and phenylacetic acid in the presence of a base, followed by cyclization to form the dioxolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an antitumor agent .

Comparison with Similar Compounds

4-Benzyl-5-phenyl-2H-1,3-dioxol-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

114564-42-0

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-benzyl-5-phenyl-1,3-dioxol-2-one

InChI

InChI=1S/C16H12O3/c17-16-18-14(11-12-7-3-1-4-8-12)15(19-16)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KEOMSZHQAOYWPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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